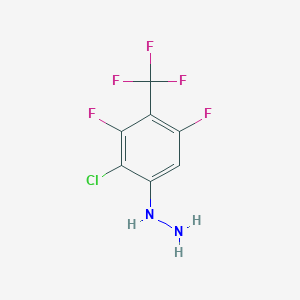

2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine

説明

特性

IUPAC Name |

[2-chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF5N2/c8-5-3(15-14)1-2(9)4(6(5)10)7(11,12)13/h1,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFFAYVDQOAIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)C(F)(F)F)F)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560099 | |

| Record name | [2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121435-36-7 | |

| Record name | [2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl Hydrazine: A Technical Guide

Introduction

Substituted phenylhydrazines are a critical class of reagents in synthetic organic chemistry, serving as versatile precursors for the construction of a wide array of heterocyclic compounds, most notably indoles via the Fischer synthesis. The incorporation of fluorine and trifluoromethyl groups into the phenyl ring imparts unique electronic properties and metabolic stability to the resulting molecules, making them highly valuable in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2-chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine, a complex molecule with potential applications in the development of novel pharmaceuticals and agrochemicals.

The synthesis is logically divided into two primary stages: the construction of the requisite precursor, 2-chloro-3,5-difluoro-4-(trifluoromethyl)aniline, followed by its conversion to the target hydrazine via a classical diazotization-reduction sequence. This document will elaborate on the mechanistic rationale behind each transformation, provide detailed experimental protocols derived from analogous transformations, and address the critical safety considerations inherent in this type of chemistry.

Part 1: Synthesis of the Precursor Aniline

A potential synthetic approach could involve the following sequence:

-

Nitration of a suitable trifluoromethyl-substituted benzene.

-

Halogenation to introduce the chlorine and fluorine atoms at the desired positions. This may involve several steps and the use of specific fluorinating and chlorinating agents.

-

Reduction of the nitro group to the corresponding aniline.

Given the complexity and the lack of a direct literature precedent for this specific multi-substituted aniline, for the purpose of this guide, we will assume the availability of 2-chloro-3,5-difluoro-4-(trifluoromethyl)aniline as the starting material for the synthesis of the target hydrazine. The synthesis of similarly substituted anilines often involves multi-step sequences starting from commercially available precursors, as indicated in various patents concerning the preparation of fluorinated anilines[1][2][3].

Part 2: Conversion of Aniline to Hydrazine

The conversion of an aromatic amine to a hydrazine is a well-established two-step process that is typically performed in a single pot. The aniline is first converted to a diazonium salt, which is a highly reactive intermediate. This salt is then immediately reduced in situ to the desired hydrazine.

Overall Reaction Pathway

Caption: General workflow for the synthesis of the target hydrazine from the corresponding aniline.

Step 1: Diazotization

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid[4][5][6]. The reaction is highly exothermic and the resulting diazonium salts are often unstable, particularly when isolated in a dry state. Therefore, this reaction is almost always carried out at low temperatures (0-5 °C) and the diazonium salt is used immediately in the subsequent step without isolation.

The mechanism involves the formation of the nitrosyl cation (NO⁺) or a related nitrosating species, which is then attacked by the nucleophilic amino group of the aniline. A series of proton transfers and elimination of water leads to the formation of the diazonium ion.

Step 2: Reduction of the Diazonium Salt

The diazonium salt intermediate can be reduced to the corresponding hydrazine using various reducing agents. Two of the most common and effective reagents for this transformation are sodium sulfite and stannous chloride[7][8].

-

Reduction with Sodium Sulfite: This is a widely used method that involves the addition of the cold diazonium salt solution to a solution of sodium sulfite. The reaction proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine upon heating in an acidic medium[7].

-

Reduction with Stannous Chloride: Stannous chloride (SnCl₂) is another powerful reducing agent for this conversion. The reaction is typically carried out in a strongly acidic solution (e.g., concentrated HCl) at low temperatures. This method is often preferred for its efficiency and the clean formation of the hydrazine hydrochloride salt, which can often be precipitated directly from the reaction mixture[8].

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound, based on analogous procedures for similarly substituted anilines.

Method A: Reduction with Sodium Sulfite

This protocol is adapted from the synthesis of p-trifluoromethyl phenylhydrazine hydrochloride[7].

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2-Chloro-3,5-difluoro-4-(trifluoromethyl)aniline | Starting Material |

| Concentrated Hydrochloric Acid (HCl) | Acid for diazotization and hydrolysis |

| Sodium Nitrite (NaNO₂) | Diazotizing agent |

| Sodium Sulfite (Na₂SO₃) | Reducing agent |

| Sodium Carbonate (Na₂CO₃) | pH adjustment |

| Ice | Cooling |

| Four-necked round-bottom flask | Reaction vessel |

| Mechanical stirrer | Agitation |

| Thermometer | Temperature monitoring |

| Dropping funnel | Controlled addition of reagents |

Procedure:

-

Diazotization:

-

In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add 2-chloro-3,5-difluoro-4-(trifluoromethyl)aniline to the cold acid solution with vigorous stirring. A thick slurry of the aniline hydrochloride salt may form.

-

Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline slurry, maintaining the temperature between 0 and 5 °C. The addition should be slow enough to prevent the temperature from rising and to control the evolution of any nitrogen oxides.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

The pH of the diazonium salt solution can be carefully adjusted to 5-7 by the slow addition of a cold 10-12% sodium carbonate solution[7]. This should be done with extreme caution to avoid excessive foaming and a rise in temperature.

-

-

Reduction:

-

In a separate reaction vessel, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to stir at room temperature for 1-3 hours[7].

-

Slowly and carefully add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 1-4 hours to effect hydrolysis and complete the reduction[7]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0-20 °C. The hydrazine hydrochloride salt may precipitate out of solution.

-

Collect the solid product by filtration and wash it with a small amount of cold water.

-

Dry the product under vacuum to obtain this compound hydrochloride.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or heptane[9].

-

Method B: Reduction with Stannous Chloride

This method is an alternative to the sodium sulfite reduction and is known for its efficiency in producing phenylhydrazines[8].

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2-Chloro-3,5-difluoro-4-(trifluoromethyl)aniline | Starting Material |

| Concentrated Hydrochloric Acid (HCl) | Acid for diazotization |

| Sodium Nitrite (NaNO₂) | Diazotizing agent |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Reducing agent |

| Ice | Cooling |

| Reaction vessels | As described in Method A |

Procedure:

-

Diazotization:

-

Follow the same procedure as described in Method A, step 1, to prepare the cold diazonium salt solution from 2-chloro-3,5-difluoro-4-(trifluoromethyl)aniline, concentrated HCl, and sodium nitrite. It is crucial to maintain the temperature at 0-5 °C throughout this step.

-

-

Reduction:

-

In a separate reaction vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at low temperature for an additional 1-2 hours.

-

The hydrazine hydrochloride may precipitate as a complex with tin salts.

-

-

Work-up and Purification:

-

Collect the precipitated solid by filtration.

-

To break the tin complex and liberate the free hydrazine or its hydrochloride salt, the solid is typically treated with a strong base (like NaOH) to precipitate tin hydroxides, followed by extraction of the hydrazine into an organic solvent.

-

Alternatively, the crude hydrochloride salt can be purified by recrystallization.

-

Safety Considerations

The synthesis of this compound involves several significant hazards that must be carefully managed.

-

Diazonium Salts: Aromatic diazonium salts are notoriously unstable and can be explosive in their solid, dry state. They are sensitive to shock, friction, and heat. For this reason, they should never be isolated in a dry form unless absolutely necessary and with appropriate safety precautions. The synthesis should always be carried out in solution at low temperatures, and the diazonium salt intermediate should be used immediately.

-

Hydrazines: Phenylhydrazine and its derivatives are toxic and should be handled with care. They can be absorbed through the skin and are suspected carcinogens. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

-

Acids and Reagents: Concentrated hydrochloric acid is corrosive and should be handled with care. Sodium nitrite is an oxidizing agent and should not be mixed with combustible materials.

Characterization

The final product, this compound, and its hydrochloride salt should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the hydrazine moiety.

-

Melting Point: To assess the purity of the solid product.

Conclusion

The synthesis of this compound is a feasible yet challenging endeavor that relies on a classical two-step diazotization-reduction sequence starting from the corresponding aniline. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and a profound respect for the hazardous nature of the intermediates and the final product. This guide provides a robust framework based on established chemical principles and analogous transformations to enable researchers in the fields of drug discovery and materials science to access this valuable and complex chemical entity.

References

-

CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents.

-

Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents.

-

CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents.

-

Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and... - ResearchGate.

-

US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents.

-

WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents.

-

CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents.

-

CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents.

-

Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides - Organic Chemistry Frontiers (RSC Publishing).

-

One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. - ResearchGate.

-

EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents.

-

CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.

-

US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents.

Sources

- 1. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 2. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 3. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 4. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 5. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]

- 6. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 7. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 8. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 9. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

"2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine" molecular structure

An In-depth Examination of a Key Fluorinated Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine, a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its detailed molecular structure, physicochemical properties, established synthesis protocols, and key applications. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize complex fluorinated intermediates. All methodologies are presented with an emphasis on the underlying chemical principles and safety considerations, supported by authoritative references.

Introduction: The Strategic Importance of Fluorinated Hydrazines

The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern drug design.[1][2][3] These modifications can profoundly alter a compound's metabolic stability, lipophilicity, pKa, and binding affinity, often leading to enhanced pharmacological profiles.[1][3] Phenylhydrazines, as versatile precursors for synthesizing heterocyclic scaffolds like indoles and pyrazoles, become exceptionally powerful building blocks when decorated with such fluorine-containing substituents.

This compound emerges as a particularly valuable reagent. Its unique substitution pattern—featuring a trifluoromethyl group, two fluorine atoms, and a chlorine atom—offers a combination of electronic effects and steric bulk. The strong electron-withdrawing nature of the CF3 and fluorine substituents significantly influences the reactivity of the aromatic ring and the hydrazine moiety.[1] This guide will explore the synthesis, characterization, and utility of this compound, providing a foundational resource for its application in advanced chemical synthesis.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's properties is critical for its effective use in synthesis. The substitution pattern dictates its reactivity, solubility, and analytical characteristics.

Compound Identification

| Property | Value | Source |

| IUPAC Name | [2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | PubChem |

| CAS Number | 886466-23-9 (Verify with supplier) | |

| Molecular Formula | C7H4ClF5N2 | PubChem[4] |

| Molecular Weight | 246.57 g/mol | PubChem |

| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)N)F)C(F)(F)F | PubChem |

| InChI Key | InChI=1S/C7H4ClF5N2/c8-5-3(10)1-2(7(11,12)13)4(9)6(5)14-15/h1,14H,15H2 | PubChem |

Note: A specific CAS number (121435-36-7) has been cited by some suppliers, but 886466-23-9 is also associated with this structure in databases. Researchers should verify the CAS number with their specific supplier.[5]

Predicted Physicochemical Properties

While extensive experimental data is not publicly available for this specific isomer, properties can be predicted based on its structure and comparison to similar compounds.

| Property | Predicted Value / Observation | Rationale |

| Appearance | White to off-white solid | Typical for small aromatic hydrazines. |

| Melting Point | Not widely reported. Expected to be a solid at room temperature. | |

| Boiling Point | >200 °C (Decomposition may occur) | High molecular weight and polarity. Similar compounds have high boiling points.[6] |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, DMSO). Low solubility in water. | The polar hydrazine group is offset by the hydrophobic, heavily halogenated aromatic ring. |

| pKa | Expected to be a weak base. | The electron-withdrawing groups (Cl, F, CF3) decrease the basicity of the hydrazine nitrogens. |

Synthesis and Purification

The synthesis of this compound typically starts from the corresponding aniline derivative, 2-Chloro-3,5-difluoro-4-(trifluoromethyl)aniline. The most common and reliable method is a two-step diazotization-reduction sequence.

Synthesis Pathway Overview

The transformation from the aniline to the hydrazine is a classic piece of organic chemistry methodology, which must be conducted with care due to the potential instability of the intermediate diazonium salt.[7][8]

Caption: General workflow for synthesizing phenylhydrazines from anilines.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for preparing phenylhydrazines.[9][10]

CAUTION: Phenylhydrazines and their precursors are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Diazonium salts can be explosive when isolated and dry; they should always be kept in solution at low temperatures.[7][8]

Step 1: Diazotization of 2-Chloro-3,5-difluoro-4-(trifluoromethyl)aniline

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid (e.g., 3-4 equivalents) and water.

-

Cool the acid solution to -5 °C in an ice-salt bath.

-

Slowly add 2-Chloro-3,5-difluoro-4-(trifluoromethyl)aniline (1.0 eq.) to the stirred acid solution while maintaining the temperature between -5 and 0 °C. A slurry may form.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO2, ~1.1 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel. Crucial: The temperature must be strictly maintained below 0 °C during the addition to prevent decomposition of the diazonium salt.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0 °C. The solution should be clear (or slightly yellow), indicating the complete formation of the diazonium salt. Keep this solution cold for the next step.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger flask, prepare a solution of the reducing agent. A solution of tin(II) chloride dihydrate (SnCl2·2H2O, ~3-4 eq.) in concentrated HCl is a common and effective choice. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred reducing agent solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until reaction completion is confirmed by TLC or LC-MS.

-

The product will often precipitate as a hydrochloride salt.

Step 3: Work-up and Purification

-

Make the reaction mixture strongly basic (pH > 10) by the slow, careful addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), while cooling in an ice bath. This neutralizes the acid and liberates the free hydrazine base.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The unique substitution pattern gives rise to a distinct spectroscopic signature.

-

¹H NMR: The spectrum will be simple, showing signals for the hydrazine protons (-NHNH₂) and a single aromatic proton. The hydrazine protons are exchangeable with D₂O. The aromatic proton will appear as a multiplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. Other carbons will show coupling to adjacent fluorine atoms.

-

¹⁹F NMR: This is a highly informative technique. Two signals are expected: one for the two aromatic fluorine atoms and one for the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key stretches will include N-H stretching for the hydrazine group (typically two bands in the 3200-3400 cm⁻¹ region) and C-F stretching in the 1100-1300 cm⁻¹ region.

Applications in Research and Drug Development

The title compound is not an end-product but a high-value intermediate. Its primary use is in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.

Synthesis of Biologically Active Heterocycles

Phenylhydrazines are the classic starting material for the Fischer Indole Synthesis , a powerful method for creating indole rings, which are prevalent in pharmaceuticals. They are also used to construct pyrazoles, pyrazolones, and other heterocyclic systems that form the core of many bioactive compounds.[11]

Caption: Key heterocyclic syntheses using the title phenylhydrazine.

Role in Medicinal Chemistry

The substituents on the phenyl ring are strategically important:

-

Trifluoromethyl Group: Increases lipophilicity and can block metabolic oxidation of the aromatic ring, potentially increasing a drug's half-life.[2]

-

Fluorine Atoms: Act as bioisosteres for hydrogen, altering electronic properties and conformation without significantly increasing steric bulk. They can also form strong hydrogen bonds and block metabolism.

-

Chlorine Atom: Provides another point of steric and electronic differentiation and can be a site for further chemical modification (e.g., through cross-coupling reactions).

This combination makes the resulting heterocyclic products attractive candidates for screening in drug discovery programs targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.

Safety and Handling

Hazard Identification: Based on similar compounds, this compound should be considered harmful if swallowed, inhaled, or absorbed through the skin.[6][12] It is likely to be an irritant to the eyes, skin, and respiratory system.[6]

-

Handling: Always use this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a sophisticated chemical building block whose value lies in the strategic placement of its halogen substituents. The trifluoromethyl group, in particular, imparts properties that are highly desirable in modern medicinal chemistry. While its synthesis requires careful handling of potentially hazardous intermediates, the procedures are well-established. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile intermediate into their synthetic programs, paving the way for the discovery of novel chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Koenigs, R. M. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. Available from: [Link]

-

Malík, I. et al. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules. 2021. Available from: [Link]

- Google Patents. US5977412A - Process for preparing 3,5-difluoroaniline.

-

J.P. Bégué, D. Bonnet-Delpon. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Mini Rev Med Chem. 2006. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 2024. Available from: [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

- Google Patents. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

- Google Patents. CA2340442C - Process for preparing 3,5-difluoroaniline.

- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. US6852890B1 - Process for the preparation of phenylhydrazines.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. This compound | C7H4ClF5N2 | CID 14421335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 121435-36-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 7. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 8. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 9. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 10. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]

- 11. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl Hydrazine in Modern Heterocyclic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of "2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine" as a pivotal starting material for the synthesis of complex heterocyclic scaffolds. The unique substitution pattern of this hydrazine derivative, characterized by a confluence of electron-withdrawing groups, imparts distinct reactivity and provides access to novel chemical entities of significant interest in medicinal chemistry and drug development. This document will elucidate the synthesis of the title compound, followed by a comprehensive analysis of its application in the construction of pyrazole and indole ring systems, two of the most prevalent heterocyclic motifs in pharmaceuticals. Detailed, field-proven experimental protocols, mechanistic insights, and characterization data are provided to empower researchers in leveraging this versatile building block for their drug discovery programs.

Introduction: The Imperative for Functionalized Heterocycles

The relentless pursuit of novel therapeutic agents has underscored the critical role of heterocyclic chemistry. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to engage in specific biological interactions. The strategic incorporation of fluorine and trifluoromethyl groups has emerged as a powerful tool in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The subject of this guide, this compound, is a testament to this design principle, offering a unique combination of halogens and a trifluoromethyl moiety on a phenylhydrazine core. This substitution pattern not only influences the electronic and steric properties of the resulting heterocycles but also provides multiple points for further functionalization, making it a highly valuable precursor for creating diverse compound libraries.

Synthesis of the Starting Material: this compound

Proposed Synthetic Pathway

The proposed synthesis initiates from 2-Chloro-3,5-difluoro-4-(trifluoromethyl)aniline. This aniline can be prepared through various methods, including halogenation of a suitable precursor. The subsequent conversion to the hydrazine is a classical transformation in organic synthesis.

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed two-step synthesis of the target hydrazine.

Detailed Experimental Protocol

Step 1: Diazotization of 2-Chloro-3,5-difluoro-4-(trifluoromethyl)aniline

-

To a stirred solution of concentrated hydrochloric acid (3 equivalents) in water, cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add 2-Chloro-3,5-difluoro-4-(trifluoromethyl)aniline (1 equivalent) to the cooled acid solution while maintaining the temperature below 5 °C. Stir until a fine suspension of the aniline hydrochloride is formed.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the aniline suspension. The rate of addition should be controlled to keep the temperature of the reaction mixture between 0 and 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Reduction to this compound

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold tin(II) chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The resulting precipitate of the hydrazine hydrochloride is collected by vacuum filtration and washed with a small amount of cold water.

-

To obtain the free hydrazine base, the hydrochloride salt is suspended in water and treated with a saturated solution of sodium bicarbonate until the pH of the mixture is neutral or slightly basic.

-

The free hydrazine is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the desired this compound.

Application in Pyrazole Synthesis: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a hydrazine with a β-dicarbonyl compound.[2][3] The electron-deficient nature of the phenyl ring in our target hydrazine is expected to influence the regioselectivity of the cyclization, providing a handle for the synthesis of specific pyrazole isomers.

Reaction Mechanism and Rationale

The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. The regiochemical outcome is dictated by which carbonyl group of the β-dicarbonyl compound undergoes the initial nucleophilic attack by the hydrazine and which one participates in the subsequent cyclization. The electron-withdrawing substituents on the phenyl ring of the hydrazine can impact the nucleophilicity of the nitrogen atoms, potentially leading to a more controlled and selective reaction.

Diagram 2: Knorr Pyrazole Synthesis Workflow

Caption: General workflow for the Knorr pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 1-(2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

-

To this solution, add ethyl acetoacetate (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring. A solid precipitate should form.

-

Collect the crude product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure pyrazolone.

Expected Product Characterization

The structure of the synthesized pyrazolone can be confirmed by various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group, the methylene protons of the pyrazolone ring, and the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrazole ring, the methyl carbon, and the aromatic carbons, with characteristic C-F couplings. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |

| IR | Characteristic absorption bands for the C=O and N-H stretching vibrations. |

Application in Indole Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the construction of the indole nucleus from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[4][5][6][7] The highly substituted nature of our starting hydrazine presents an opportunity to synthesize indoles with a unique and potentially biologically active substitution pattern.

Mechanistic Considerations

The reaction mechanism involves the formation of a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia to form the aromatic indole ring. The presence of strong electron-withdrawing groups on the phenylhydrazine can make the[8][8]-sigmatropic rearrangement more challenging, potentially requiring harsher reaction conditions.

Diagram 3: Fischer Indole Synthesis Workflow

Caption: Key steps in the Fischer indole synthesis.

Detailed Experimental Protocol: Synthesis of a Substituted Indole

-

In a suitable solvent such as ethanol or acetic acid, combine this compound (1 equivalent) and a selected ketone or aldehyde (1.1 equivalents).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the substrates. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude indole can be purified by column chromatography on silica gel.

Anticipated Spectroscopic Data

The characterization of the resulting indole would rely on the following spectroscopic signatures:

| Technique | Expected Observations |

| ¹H NMR | A characteristic signal for the indole N-H proton (if unsubstituted), along with signals for the other protons on the indole ring and the substituents. |

| ¹³C NMR | Resonances for the carbons of the indole core and the substituents, with observable C-F couplings. |

| Mass Spec. | A molecular ion peak corresponding to the expected mass of the indole product. |

| IR | A sharp absorption band for the N-H stretch of the indole ring. |

Conclusion and Future Outlook

This compound represents a highly functionalized and promising starting material for the synthesis of novel heterocyclic compounds. Its unique electronic properties, stemming from the dense array of electron-withdrawing substituents, offer opportunities for regioselective reactions and the creation of molecules with potentially enhanced pharmacological profiles. The detailed protocols provided in this guide for the synthesis of pyrazoles and indoles serve as a foundation for researchers to explore the full synthetic potential of this versatile building block. Further investigations into its reactivity with other electrophilic partners will undoubtedly expand its utility and lead to the discovery of new and valuable heterocyclic scaffolds for drug discovery and development.

References

-

Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). Molecules, 17(5), 5882-5895. [Link]

-

2-(2-(Trifluoromethyl)phenyl)isoindoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

3-Methyl-5-(trifluoromethyl)pyrazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). Molecules, 27(23), 8567. [Link]

-

1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. (n.d.). ResearchGate. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2495-2504. [Link]

-

2-(4-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)-INDOLE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of Indole-Substituted Trifluoromethyl Sulfonium Ylides by Cp*Rh(III)-Catalysed Diazo. (n.d.). DOI. Retrieved from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology, 57(4), 1633-1643. [Link]

-

Knorr Pyrazole Synthesis. (2023, February 23). YouTube. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4430. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523. [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2014). ANU Open Research. [Link]

-

Self-Assembled Monolayers of Diazocine Photoswitches: Inverted Isomer Stability and Surface Wettability. (2024). Langmuir. [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). (2022). IUCrData, 7(11), x221204. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (2007). Organic Syntheses, 84, 148. [Link]

-

Fischer Indole Synthesis Mechanism | Organic Chemistry. (2023, October 24). YouTube. Retrieved from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). ResearchGate. Retrieved from [Link]

-

1-(4-Fluoro-phen-yl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 723. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2021). Molecules, 26(16), 4945. [Link]

-

Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. (2024, January 19). LinkedIn. Retrieved from [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. (2020). Journal of Fluorine Chemistry, 239, 109632. [Link]

-

Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). (1997). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

-

Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. (2022). Organic Letters, 24(12), 2314-2319. [Link]

-

Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. (2023). Organic & Biomolecular Chemistry, 21(40), 8145-8152. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (2007). Photochemistry and Photobiology, 83(4), 869-877. [Link]

-

Knorr pyrrole synthesis with important question from csir-net. (2018, December 8). YouTube. Retrieved from [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2021). Molecules, 26(16), 4945. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

A-Level Technical Guide: Reactivity of 2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine with carbonyl compounds. Due to the limited specific literature on this particular hydrazine, this guide synthesizes information from analogous polyhalogenated and electron-deficient arylhydrazines to predict its reactivity profile. The core focus is on the formation of hydrazones and their subsequent transformation, primarily through the Fischer indole synthesis. This document will delve into the mechanistic underpinnings, predictive electronic and steric effects, and provide actionable experimental protocols for drug development and research applications.

Introduction: The Significance of Highly Functionalized Hydrazines

Hydrazones, derived from the condensation of hydrazines and carbonyl compounds, are pivotal intermediates in synthetic organic chemistry.[1][2] They are integral to the synthesis of a vast array of nitrogen-containing heterocycles, which form the backbone of many pharmaceuticals and agrochemicals.[3][4] The subject of this guide, this compound, is a highly electron-deficient arylhydrazine. The presence of multiple electron-withdrawing groups (EWG) — a chlorine atom, two fluorine atoms, and a trifluoromethyl group — profoundly influences its reactivity and the properties of its derivatives.[4][5]

The trifluoromethyl group, in particular, is a sought-after moiety in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] Understanding the reactivity of this complex hydrazine is therefore crucial for leveraging its potential in the synthesis of novel, high-value molecules.

Predicted Reactivity Profile of this compound

The reactivity of an arylhydrazine is fundamentally dictated by the nucleophilicity of the terminal nitrogen atom. In the case of this compound, the strong inductive and mesomeric electron-withdrawing effects of the substituents significantly reduce the electron density on the phenyl ring and, consequently, on the hydrazine moiety.

This leads to two key predictions:

-

Reduced Nucleophilicity: The hydrazine will be a weaker nucleophile compared to phenylhydrazine or its electron-donating group (EDG) substituted counterparts. This will result in slower reaction rates for hydrazone formation.[6]

-

Increased Acidity: The N-H protons of the resulting hydrazone will be more acidic, which can influence subsequent reactions and the stability of the hydrazone itself.

The primary reaction of this hydrazine with aldehydes and ketones is the formation of a hydrazone. This is a condensation reaction that typically occurs under acidic catalysis, where a molecule of water is eliminated.[1][7]

Core Reaction: Hydrazone Formation

The formation of a hydrazone from this compound and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism.[8]

Mechanism of Hydrazone Formation:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

-

Dehydration: The hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final hydrazone product.[8]

dot graph HydrazoneFormation { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Hydrazine [label="Ar-NH-NH2"]; Carbonyl [label="R-CO-R'"]; Acid [label="H+"]; ProtonatedCarbonyl [label="R-C(OH+)-R'"]; TetrahedralIntermediate [label="Ar-NH-NH2+-C(O-)-R-R'"]; ProtonTransfer [label="Ar-NH-NH-C(OH)-R-R'"]; WaterElimination [label="Ar-NH-N=C-R-R' + H2O"]; Hydrazone [label="Hydrazone"];

Hydrazine -> TetrahedralIntermediate; Carbonyl -> ProtonatedCarbonyl [label="Acid Catalysis"]; ProtonatedCarbonyl -> TetrahedralIntermediate; TetrahedralIntermediate -> ProtonTransfer; ProtonTransfer -> WaterElimination [label="-H2O"]; WaterElimination -> Hydrazone; } caption: "Mechanism of Hydrazone Formation"

Experimental Considerations for Hydrazone Synthesis:

Due to the reduced nucleophilicity of the hydrazine, the following experimental parameters should be carefully considered:

-

Acid Catalysis: A Brønsted acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃) is generally required to activate the carbonyl group.[9] For this electron-deficient hydrazine, a stronger acid catalyst or higher concentration may be necessary compared to reactions with more nucleophilic hydrazines.

-

Solvent: Polar protic solvents like ethanol or acetic acid are commonly used to facilitate the reaction.

-

Temperature: Elevated temperatures may be required to drive the reaction to completion, especially with less reactive ketones.

-

Water Removal: Removal of water, for instance by using a Dean-Stark apparatus, can shift the equilibrium towards the product side.

Table 1: Predicted Reactivity with Different Carbonyl Compounds

| Carbonyl Compound Type | Predicted Reactivity | Rationale |

| Aliphatic Aldehydes | High | Less sterically hindered and more electrophilic than ketones. |

| Aromatic Aldehydes | Moderate to High | Reactivity influenced by substituents on the aromatic ring. EWGs increase reactivity. |

| Aliphatic Ketones | Moderate | More sterically hindered and less electrophilic than aldehydes. |

| Aromatic Ketones | Low to Moderate | Sterically hindered and generally less reactive. |

| Electron-deficient Ketones | Moderate to High | The presence of EWGs on the ketone can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.[6][10] |

Key Application: The Fischer Indole Synthesis

The most significant application of the hydrazones derived from this compound is likely the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a core scaffold in numerous pharmaceuticals.[3][9]

Mechanism of the Fischer Indole Synthesis:

The Fischer indole synthesis is a complex, acid-catalyzed reaction that involves several key steps:[9][11]

-

Tautomerization: The initially formed hydrazone tautomerizes to its enamine form.

-

[12][12]-Sigmatropic Rearrangement: The enamine undergoes a[12][12]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: The cyclic intermediate eliminates a molecule of ammonia to form the final indole product.

dot graph FischerIndoleSynthesis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Hydrazone [label="Arylhydrazone"]; Enamine [label="Enamine Tautomer"]; SigmatropicRearrangement [label="[12][12]-Sigmatropic Rearrangement"]; Diimine [label="Di-imine Intermediate"]; Cyclization [label="Intramolecular Cyclization"]; AmmoniaElimination [label="Elimination of NH3"]; Indole [label="Indole Product"];

Hydrazone -> Enamine [label="Tautomerization"]; Enamine -> SigmatropicRearrangement; SigmatropicRearrangement -> Diimine; Diimine -> Cyclization; Cyclization -> AmmoniaElimination; AmmoniaElimination -> Indole; } caption: "Key Steps in the Fischer Indole Synthesis"

Impact of Substituents on the Fischer Indole Synthesis:

The electron-withdrawing substituents on the phenyl ring of this compound are expected to have a significant impact on the Fischer indole synthesis:

-

Reaction Rate: The electron-deficient nature of the aromatic ring can disfavor the key[12][12]-sigmatropic rearrangement step, potentially requiring more forcing reaction conditions (higher temperatures, stronger acids).

-

Regioselectivity: When unsymmetrical ketones are used, two isomeric indole products can be formed.[13] The electronic nature of the substituents on the phenylhydrazine can influence the regiochemical outcome of the cyclization. For this highly electron-deficient system, careful optimization and analysis will be required to control the regioselectivity.

Experimental Protocols

The following are generalized, starting-point protocols. Optimization will be necessary for specific substrates.

Protocol 1: General Procedure for Hydrazone Formation

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Hydrazine: Add this compound (1.0 - 1.2 eq.) to the solution.

-

Acid Catalysis: Add a catalytic amount of a suitable acid (e.g., 2-3 drops of glacial acetic acid or a small crystal of p-toluenesulfonic acid).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Fischer Indole Synthesis

-

Reactant Preparation: In a round-bottom flask, combine the purified hydrazone (1.0 eq.) with a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and a strong Brønsted acid are commonly used.[3]

-

Reaction: Heat the mixture to the required temperature (often >100 °C) and monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice-water. Neutralize the solution with a base (e.g., NaOH, NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude indole by column chromatography.

Potential Challenges and Troubleshooting

-

Low Reactivity: The electron-deficient nature of the hydrazine may lead to slow or incomplete reactions. Strategies to overcome this include using a higher reaction temperature, a stronger acid catalyst, or microwave irradiation.

-

Side Reactions: At high temperatures and under strong acidic conditions, side reactions such as decomposition of the hydrazine or hydrazone may occur. Careful monitoring of the reaction is crucial.

-

Poor Solubility: The highly fluorinated nature of the starting material and products may lead to solubility issues in common organic solvents. A careful selection of the reaction solvent is important.

Conclusion

This compound represents a challenging yet highly valuable building block for the synthesis of novel, fluorinated heterocyclic compounds. While its reduced nucleophilicity necessitates more carefully optimized reaction conditions, its potential for creating unique chemical entities for drug discovery and materials science is significant. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this and other highly functionalized arylhydrazines.

References

-

Chemistry LibreTexts. (2024, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. (2020, October 28). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction rates of phenylhydrazine with a range of carbonyl compounds in.... Retrieved from [Link]

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Retrieved from [Link]

-

Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023, November 15). National Institutes of Health. Retrieved from [Link]

-

Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. (2013, October 1). YouTube. Retrieved from [Link]

-

Kölmel, D. K., & Schedler, M. (2015). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 26(4), 726–735. Retrieved from [Link]

-

Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

-

ResearchGate. (2023, December 6). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Retrieved from [Link]

- Process for the preparation of phenylhydrazines. (n.d.). Google Patents.

-

Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. (2023, February 27). ACS Publications. Retrieved from [Link]

-

Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023, November 15). Beilstein Journals. Retrieved from [Link]

-

Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. (n.d.). SciSpace. Retrieved from [Link]

-

Synthesis of azines in solid state: reactivity of solid hydrazine with aldehydes and ketones. (n.d.). Springer. Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). National Institutes of Health. Retrieved from [Link]

- Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. (n.d.). Google Patents.

-

ResearchGate. (n.d.). Trifluoromethyl sulfonyl hydrazones as carbene precursors. Retrieved from [Link]

-

Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]

-

THE CATALYTIC ASYMMETRIC FISCHER INDOLIZATION AND BEYOND I n a u g u r a l - D i s s e r t a t i o n. (n.d.). Universität zu Köln. Retrieved from [Link]

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Kölmel, D. K., & Schedler, M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 26(4), 726–735. Retrieved from [Link]

-

Fischer Indole Synthesis. (2021, August 5). YouTube. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI. Retrieved from [Link]

-

Scandium‐Catalyzed Fischer Indole Synthesis: A Highly Efficient Construction of Complicated Indoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. (2025, October 16). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

A Technical Guide to the Medicinal Chemistry Potential of 2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl Hydrazine: A Scaffold for Next-Generation Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3] This technical guide delves into the untapped potential of a highly functionalized and promising building block: 2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine . While this specific molecule may be a novel entity, its unique substitution pattern on the phenylhydrazine scaffold suggests significant opportunities for the development of new therapeutics. By analyzing the individual contributions of the chloro, difluoro, and trifluoromethyl substituents, we can project its utility in creating compounds with enhanced metabolic stability, improved target affinity, and optimized pharmacokinetic profiles.[4][5][6][7] This document serves as a forward-looking exploration of its synthetic accessibility and its prospective applications in key therapeutic areas, grounded in the established principles of bioisosterism and structure-activity relationships.[8][9][10][11]

Introduction: The Rationale for a Polysubstituted Phenylhydrazine Scaffold

Phenylhydrazines are versatile intermediates in organic synthesis, most notably for their role in constructing heterocyclic systems like indoles and pyrazoles, which are prevalent in a vast number of biologically active compounds.[12][13][14][15] The subject of this guide, this compound, presents a particularly compelling case for medicinal chemists. The convergence of multiple halogen substituents on the phenyl ring is not arbitrary; it is a deliberate design strategy to harness the unique electronic and steric properties of each group.

The trifluoromethyl (-CF3) group is a well-established bioisostere for methyl and chloro groups and is known to significantly enhance metabolic stability due to the strength of the C-F bond.[4][5][16] Its high lipophilicity (Hansch-Fujita π constant of +0.88) can improve membrane permeability, while its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence binding interactions with target proteins.[4][5][16]

The presence of difluoro substituents further modulates the electronic landscape of the aromatic ring, often leading to enhanced binding affinity and improved pharmacokinetic properties.[1][2] The chloro group, also an electron-withdrawing substituent, adds another layer of steric and electronic influence that can be exploited for optimizing structure-activity relationships.[17]

This guide will explore the synthetic pathways to this novel hydrazine, its potential reactivity, and, most importantly, its prospective applications in designing new chemical entities for various therapeutic targets.

Synthetic Accessibility and Physicochemical Properties

The synthesis of this compound would likely commence from a correspondingly substituted aniline precursor, 2-Chloro-3,5-difluoro-4-(trifluoromethyl)aniline. The conversion of anilines to phenylhydrazines is a well-established chemical transformation, typically proceeding through a two-step process of diazotization followed by reduction.[18][19][20][21]

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target phenylhydrazine from its aniline precursor.

The synthesis of the aniline precursor itself, while not trivial, can be envisioned through modern catalytic C-H functionalization techniques or multi-step classical aromatic chemistry.[22][23][24][25][26] The highly electron-deficient nature of the polysubstituted benzene ring would necessitate careful selection of reaction conditions.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~248.5 g/mol | Sum of atomic weights. |

| LogP | High | Contribution from the -CF3 group and chlorine atom.[4][5] |

| pKa (Hydrazine) | Lower than Phenylhydrazine | Strong electron-withdrawing effects of the substituents decrease the basicity of the nitrogen atoms.[16] |

| Metabolic Stability | High | The C-F bonds are highly resistant to enzymatic cleavage.[5] |

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for generating libraries of novel compounds. Its unique substitution pattern can be leveraged to achieve high potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Kinase Inhibitors in Oncology

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding pocket of the target kinase. The Fischer indole synthesis, which utilizes phenylhydrazines, is a powerful method for creating indole-based scaffolds.[12]

By reacting our title compound with various ketones or aldehydes, a series of highly substituted indoles can be generated. The 2-chloro, 3,5-difluoro, and 4-trifluoromethyl substituents would occupy specific regions of the kinase binding site, potentially forming favorable interactions with amino acid residues and enhancing binding affinity. The metabolic stability conferred by the trifluoromethyl group is particularly advantageous in oncology, where maintaining therapeutic drug concentrations is crucial.[27]

Caption: Application in synthesizing potential kinase inhibitors via the Fischer indole synthesis.

Anti-Infective Agents

The pyrazole nucleus is another important pharmacophore found in numerous anti-infective agents. The reaction of phenylhydrazines with 1,3-dicarbonyl compounds is a standard method for pyrazole synthesis.[13] The unique electronic properties of the 2-chloro-3,5-difluoro-4-(trifluoromethyl)phenyl moiety could lead to the discovery of novel antibacterial or antifungal agents with improved potency and a reduced propensity for developing resistance.[27]

CNS-Active Agents

The high lipophilicity imparted by the trifluoromethyl group can enhance a molecule's ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS).[27] By incorporating this phenylhydrazine into scaffolds known to have CNS activity, it may be possible to develop novel treatments for neurodegenerative diseases, depression, or anxiety with improved brain penetration and metabolic stability.

Structure-Activity Relationship (SAR) Considerations

The polysubstituted nature of this scaffold provides multiple vectors for chemical modification to explore the SAR.

-

The Hydrazine Moiety : Can be acylated or used to form hydrazones, providing a diverse range of derivatives.[28][29]

-

The Aromatic Ring : While further substitution on the ring is challenging, the existing halogens offer opportunities for cross-coupling reactions under specific conditions, although this would be a more advanced synthetic endeavor.

-

The N-H protons : Can be substituted to modulate hydrogen bonding capabilities and steric bulk.

The strategic placement of the substituents offers a clear hypothesis for SAR studies. For instance, the 2-chloro group provides a steric and electronic handle ortho to the hydrazine, which can influence the conformation of the resulting heterocyclic products. The 3,5-difluoro groups symmetrically modify the electronic environment, while the 4-trifluoromethyl group acts as a potent lipophilic and metabolically stable anchor.[4][5]

Conclusion and Future Outlook

While "this compound" may currently be a specialized or novel chemical entity, its structural features strongly suggest a high potential for application in medicinal chemistry. The convergence of a reactive hydrazine moiety with a heavily fluorinated and chlorinated aromatic ring provides a powerful platform for the synthesis of next-generation therapeutics. Its value lies in the ability to confer multiple desirable properties simultaneously: metabolic stability, enhanced lipophilicity, and unique electronic characteristics for strong target engagement.

Future research should focus on the efficient synthesis of this building block and its subsequent elaboration into libraries of indole, pyrazole, and other heterocyclic derivatives. Screening these compounds against a range of biological targets, particularly kinases, infectious disease targets, and CNS receptors, is a logical next step. The insights gained from such studies will undoubtedly validate the promising potential of this highly functionalized scaffold in the ongoing quest for new and improved medicines.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

- Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.

- The role of bioisosterism in modern drug design: Current applications and challenges.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem.

- What is the role of bioisosterism in drug design? - Patsnap Synapse.

- Trifluoromethyl group - Wikipedia.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.

- Conversion of Phenylhydrazine from aniline - Allen.

- Convert aniline to phynyalhydrazine - Brainly.in.

-

Aniline Review Final - Alternative formats If you require this document in an alternative format, please contact: - University of Bath. Available at:

- Aniline to phenyl hydrazine - Brainly.in.

- Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives | ACS Catalysis.

- Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines | Request PDF.

- Illustrate the process of synthesizing C6H5NHNH2 (Phenylhydrazine) using benzaldehyde and other necessary reagents. | Homework.Study.com.

- [2-(methylthio)phenyl]hydrazine in Medicinal Chemistry: Detailed Application Notes and Protocols - Benchchem.

- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC - NIH.

- Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC - NIH.

- The Versatility of Substituted Phenylhydrazines in Modern Organic Synthesis: A Comparative Guide - Benchchem.

- Structure-activity relationship analysis of different substitutions on... | Download Scientific Diagram - ResearchGate.

- Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities - MDPI.

- Fluorine in drug discovery: Role, design and case studies.

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC.

- Phenylhydrazine – Knowledge and References - Taylor & Francis.

- Phenylhydrazine derivatives. | Download Scientific Diagram - ResearchGate.

- Applications of Fluorine in Medicinal Chemistry - PubMed.

- What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields? - Blog.

- Application of Fluorine - in Drug Discovery - PharmaBlock.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 9. ctppc.org [ctppc.org]

- 10. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 11. drughunter.com [drughunter.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]